molecular formula C13H9ClO B13569748 4-Chloro-[1,1'-biphenyl]-3-carbaldehyde

4-Chloro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B13569748
M. Wt: 216.66 g/mol
InChI Key: XDPUBYOQMNZLGG-UHFFFAOYSA-N
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Description

4-Chloro-[1,1'-biphenyl]-3-carbaldehyde is a versatile aromatic aldehyde designed for advanced research and development. Its molecular architecture, featuring a biphenyl core with aldehyde and chloro functional groups, makes it a valuable precursor in constructing complex molecular frameworks, particularly metal-organic frameworks (MOFs) . The aldehyde group serves as a primary coordinating and functionalization site, enabling the synthesis of organic linkers that connect metal clusters to form porous, crystalline MOF materials with tunable properties for applications in gas storage, separation, and heterogeneous catalysis . Furthermore, this compound is a vital intermediate in organic synthesis, where it can undergo various transformations, including cross-coupling reactions, to create biphenyl derivatives prevalent in pharmaceuticals and agrochemicals . The biphenyl scaffold is a common motif in medicinal chemistry, found in substances with documented anti-inflammatory, antifungal, and antibacterial activities . This product is intended for use by qualified researchers in laboratory settings only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-5-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPUBYOQMNZLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobiphenyl.

    Formylation Reaction: The introduction of the aldehyde group can be achieved through a formylation reaction. One common method is the Vilsmeier-Haack reaction, which involves the reaction of 4-chlorobiphenyl with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3rd position.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale formylation reactions under controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Chloro-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-Chloro-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Chlorine placement (e.g., 3' vs. 4') significantly alters electronic distribution and crystallographic symmetry .
  • Functional Groups : Methoxy (-OCH₃) and hydroxyl (-OH) groups improve solubility and intermolecular interactions, whereas CF₃ increases electrophilicity .

Key Observations :

  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) reduce yields due to hindered coupling .
  • Catalyst Efficiency : Pd(PPh₃)₄ consistently delivers high yields in biphenyl syntheses .

Crystallographic and Spectroscopic Data

Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Notable Spectral Data Reference ID
4-Chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde Monoclinic P2₁/c a=7.621, b=14.187, c=11.033, β=92.96 IR: 1685 cm⁻¹ (C=O stretch)
4-Hydroxy-2'-methoxy-5'-(trifluoromethyl) analog Not reported HRMS: m/z 296.24 [M+H]⁺
5-Chloro-4-hydroxy analog IR: 3446 cm⁻¹ (-NH₂), 2204 cm⁻¹ (-CN)

Key Observations :

  • Aldehyde Stretching : C=O IR stretches (~1685 cm⁻¹) are consistent across analogs .
  • Crystal Packing : Methoxy substituents promote tighter molecular packing, as seen in reduced unit cell volume .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-[1,1'-biphenyl]-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 3-chlorophenylboronic acid and 3-bromobenzaldehyde, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a 1:1 mixture of THF/H₂O at 80°C for 12 hours . Alternatively, electrophilic aromatic substitution on biphenyl precursors with Cl₂ or chlorinating agents (e.g., SOCl₂) under controlled temperatures (0–25°C) introduces the chlorine atom, followed by oxidation of a methyl group to the aldehyde using MnO₂ or CrO₃ . Yield optimization requires inert atmospheres (N₂/Ar) and purification via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can the structure of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Crystals are grown via slow evaporation of a DCM/hexane solution, and data collected using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL (via Olex2 GUI) confirms bond lengths (C-Cl: ~1.74 Å) and dihedral angles between biphenyl rings . Complementary techniques include ¹H/¹³C NMR (δ ~10.0 ppm for aldehyde proton, J-coupling patterns for aromatic protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. What are the key reactivity patterns of the aldehyde and chloro substituents in this compound?

  • Methodological Answer : The aldehyde undergoes nucleophilic additions (e.g., Grignard reagents, hydrazines) and condensation reactions (e.g., Schiff base formation with amines). The chloro group participates in SNAr reactions with strong nucleophiles (e.g., NaN₃ in DMF at 120°C) or Ullmann-type couplings with CuI/ligand systems . Steric hindrance from the biphenyl framework may slow reactivity; DFT calculations (B3LYP/6-31G*) can predict regioselectivity .

Q. How does this compound interact with biological systems, and what assays are suitable for preliminary screening?

  • Methodological Answer : The aldehyde group may form covalent adducts with lysine residues in enzymes (e.g., aldehyde dehydrogenases). In vitro assays include:

  • Enzyme inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., resorufin-based probes).
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (dose range: 1–100 μM).
  • Reactivity with thiols : Monitor glutathione (GSH) depletion via Ellman’s reagent .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity in substitution reactions)?

  • Methodological Answer : DFT calculations (Gaussian 16, M06-2X/def2-TZVP) model transition states to identify kinetic vs. thermodynamic control. For example, meta-chloro substitution may destabilize intermediates due to steric clashes (ΔG‡ > 25 kcal/mol). Molecular docking (AutoDock Vina) predicts binding modes in enzyme active sites, explaining discrepancies in inhibition data . Cross-validate with HPLC-MS to detect minor byproducts missed in routine analysis .

Q. What strategies improve crystallinity for SCXRD when the compound resists crystallization?

  • Methodological Answer : Use co-crystallization agents (e.g., 1,2-di(4-pyridyl)ethylene) or solvent layering (slow diffusion of hexane into a DCM solution). For polymorph screening, vary solvents (e.g., EtOH vs. acetonitrile) and temperatures (4°C vs. RT). If twinning occurs, reprocess data with SHELXL TWIN commands or use synchrotron radiation for higher-resolution datasets .

Q. How do electronic effects from the chloro and aldehyde groups influence charge transport in material science applications?

  • Methodological Answer : Perform cyclic voltammetry (CH Instruments, 0.1 M TBAPF₆ in acetonitrile) to determine HOMO/LUMO levels. The electron-withdrawing aldehyde lowers LUMO (-3.2 eV), enhancing n-type semiconductor behavior. DFT-based charge mobility simulations (VASP software) model π-π stacking distances (3.4–3.6 Å) and reorganization energies (<0.3 eV) .

Q. What statistical approaches are recommended for reconciling conflicting biological activity data across studies?

  • Methodological Answer : Apply meta-analysis (RevMan software) to aggregate IC₅₀ values, adjusting for covariates (e.g., cell line variability, assay timepoints). Use Bland-Altman plots to assess inter-lab reproducibility or ANOVA with post-hoc Tukey tests for dose-response discrepancies. Confirm compound integrity in each study via LC-MS purity checks (>95%) .

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